Cas no 536701-82-3 (ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate)

ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate
- ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate
- AKOS024584650
- TDR77201
- 536701-82-3
- Oprea1_830868
- F0575-0016
- SR-01000906977
- CHEMBL2093195
- ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate
- ethyl 4-[[2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetyl]amino]benzoate
- SR-01000906977-1
-
- インチ: 1S/C20H20N2O3S/c1-3-25-20(24)14-8-10-15(11-9-14)22-18(23)12-26-19-13(2)21-17-7-5-4-6-16(17)19/h4-11,21H,3,12H2,1-2H3,(H,22,23)
- InChIKey: OVXGMMFXBZIHRA-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC(C(=O)OCC)=CC=1)=O)C1=C(C)NC2C=CC=CC=21
計算された属性
- せいみつぶんしりょう: 368.11946368g/mol
- どういたいしつりょう: 368.11946368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 493
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 96.5Ų
ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0575-0016-2mg |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-4mg |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-5mg |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-5μmol |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-10μmol |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-30mg |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-25mg |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-2μmol |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-20μmol |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0575-0016-15mg |
ethyl 4-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
536701-82-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoateに関する追加情報
Comprehensive Overview of Ethyl 4-{2-(2-Methyl-1H-indol-3-yl)sulfanylacetamido}benzoate (CAS No. 536701-82-3)
Ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate, with the CAS number 536701-82-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an indole core with a benzoate ester moiety, linked via a sulfanylacetamido bridge. Its structural complexity makes it a promising candidate for applications in drug discovery, particularly in targeting enzyme inhibition and receptor modulation.
In recent years, the demand for indole derivatives like ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate has surged due to their versatility in medicinal chemistry. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors or anti-inflammatory agents, aligning with trends in personalized medicine and targeted therapies. The compound’s sulfanylacetamido group also suggests possible applications in protease inhibition, a hot topic in oncology and infectious disease research.
From a synthetic perspective, CAS 536701-82-3 exemplifies the growing interest in heterocyclic compounds with multifunctional groups. Its synthesis often involves amidation reactions and esterification, techniques widely discussed in organic chemistry forums. The compound’s benzoate ester component is particularly noteworthy, as esters are frequently used to improve the bioavailability of drug candidates—a key concern in modern pharmacology.
Analytical characterization of ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate typically employs HPLC, NMR spectroscopy, and mass spectrometry, reflecting industry standards for purity verification. These methods are critical given the compound’s potential use in high-throughput screening (HTS) platforms, where reproducibility is paramount. Discussions on platforms like ResearchGate often highlight the need for reliable reference standards for such niche molecules.
Beyond pharmaceuticals, this compound’s indole-thioether motif has sparked interest in materials science, particularly in designing organic semiconductors or photocatalysts. The 2-methylindole subunit is known to contribute to electron-rich systems, a property leveraged in optoelectronic applications. This interdisciplinary relevance makes CAS 536701-82-3 a frequent subject in patent literature and grant proposals.
Environmental and regulatory considerations for ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate are also under scrutiny. While not classified as hazardous, its biodegradation pathways and ecotoxicological profile are areas of active study, especially with rising emphasis on green chemistry principles. Suppliers often provide SDS documentation detailing handling precautions, aligning with global chemical safety standards.
In summary, 536701-82-3 represents a convergence of synthetic innovation and therapeutic potential. Its multi-target drug design capabilities and structural modularity ensure its place in contemporary research, while its analytical challenges underscore the need for advanced characterization tools. As the scientific community prioritizes fragment-based drug discovery and sustainable synthesis, this compound will likely remain a focal point for years to come.
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